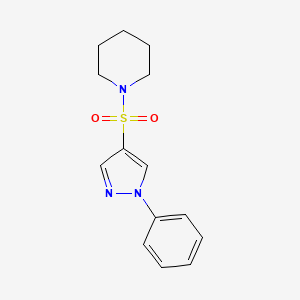
1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a compound known for its significant role in scientific research, particularly as a potent and highly selective inhibitor of Abl kinase. This compound features a unique structure combining a phenyl-pyrazole moiety with a sulfonyl-piperidine group, making it a valuable molecule in various fields of study.
Preparation Methods
The synthesis of 1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the desired pyrazole derivative . Industrial production methods often optimize these steps to enhance yield and purity, employing advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like potassium permanganate (KMnO4) to form pyrazole carboxylic acids.
Reduction: Reduction reactions can modify the sulfonyl group, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution conditions.
Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium, and bases like potassium carbonate (K2CO3). Major products formed from these reactions include various substituted pyrazoles and sulfonyl derivatives.
Scientific Research Applications
1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies involving kinase inhibition, particularly in cancer research.
Medicine: Its role as an Abl kinase inhibitor makes it a candidate for developing new therapeutic agents for diseases like chronic myeloid leukemia.
Industry: The compound’s unique structure allows it to be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine involves its interaction with molecular targets such as Abl kinase. By binding to the active site of the kinase, the compound inhibits its activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition is crucial in the context of cancer, where overactive kinases drive uncontrolled cell growth.
Comparison with Similar Compounds
1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole core but lacks the sulfonyl-piperidine group, resulting in different chemical properties and biological activities.
4-Methylpiperazin-1-yl (1-phenyl-1H-pyrazol-4-yl)methanone: Another derivative with a piperazine ring instead of piperidine, showing variations in its pharmacological profile.
Properties
IUPAC Name |
1-(1-phenylpyrazol-4-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,16-9-5-2-6-10-16)14-11-15-17(12-14)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWLPXSYPAAKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2580678.png)

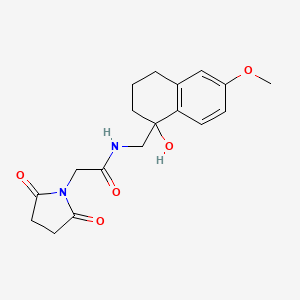
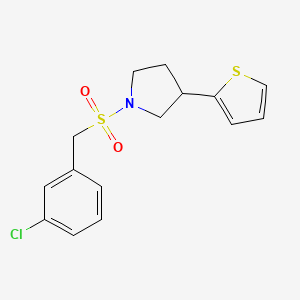
![3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B2580688.png)
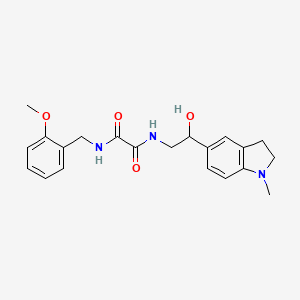
![2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2580690.png)
![3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2580692.png)
![3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide](/img/structure/B2580693.png)
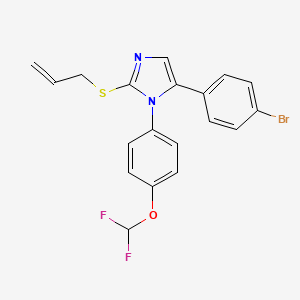
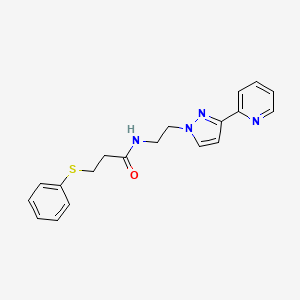
![2-cyclopropyl-N-(4-fluorobenzyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2580698.png)
![3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2580699.png)
![1-(3,5-dimethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2580700.png)
